molecular formula C11H16O B6615610 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde CAS No. 59820-19-8

2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde

Cat. No.: B6615610
CAS No.: 59820-19-8
M. Wt: 164.24 g/mol
InChI Key: ZZKQGFSKJRUVOL-WMZJFQQLSA-N
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Description

2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde is an organic compound with the molecular formula C11H16O. It is characterized by a cyclohexene ring substituted with three methyl groups and an aldehyde functional group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde can be synthesized through several methods:

    Oxidation of Alkenes: One common method involves the oxidation of alkenes to form aldehydes.

    Hydration of Alkynes: Another method involves the hydration of alkynes to form aldehydes.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines and alcohols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Acetaldehyde: A simpler aldehyde with the formula CH3CHO.

    Benzaldehyde: An aromatic aldehyde with the formula C6H5CHO.

    Cyclohexanone: A ketone with a similar cyclohexane ring structure but with a ketone functional group instead of an aldehyde.

Uniqueness

2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde is unique due to its combination of a cyclohexene ring with three methyl groups and an aldehyde functional group. This structure imparts specific reactivity and properties that distinguish it from other aldehydes and ketones .

Properties

IUPAC Name

(2E)-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9-6-10(4-5-12)8-11(2,3)7-9/h4-6H,7-8H2,1-3H3/b10-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKQGFSKJRUVOL-WMZJFQQLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=O)CC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=C/C=O)/CC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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